2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid is a compound characterized by a complex molecular structure that includes a 1,2,4-oxadiazole ring linked to a phenyl group and an amino acetic acid moiety. This compound is notable for its potential biological activities, which have made it a subject of interest in medicinal chemistry and pharmaceutical research.
This compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both an amino group and an oxadiazole ring suggests potential for varied pharmacological applications.
The synthesis of 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid typically involves several steps:
Technical details regarding specific reagents and conditions can vary but often include solvents such as dimethylformamide and bases like potassium carbonate .
The molecular structure of 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid is defined by the following key components:
The molecular formula is , with a molecular weight of approximately 233.19 g/mol. The InChI key for this compound is USTVSOSEROPCIX-UHFFFAOYSA-N, which can be used for database searches .
The compound may undergo several chemical reactions typical for carboxylic acids and amines:
These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with different properties .
The mechanism of action for 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid likely involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole ring may facilitate binding through hydrogen bonding or π-stacking interactions due to its electron-deficient nature.
Data from studies suggest that compounds containing oxadiazole rings exhibit significant antibacterial and antifungal activities, possibly by inhibiting key metabolic pathways in pathogens .
The physical properties of 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid include:
Chemical properties include:
Relevant data from analytical techniques such as NMR and mass spectrometry confirm structural integrity and purity during synthesis .
The scientific applications of 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid are diverse:
Future research directions may focus on optimizing its pharmacological profile through structural modifications and exploring its efficacy in clinical settings .
The synthesis of 2-((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid (CAS: 872728-82-0) relies on established methodologies for constructing the 1,2,4-oxadiazole heterocycle. The most prevalent approach involves cyclodehydration of amidoxime precursors using activating agents. Specifically, N-hydroxy-4-aminobenzimidamide intermediates undergo intramolecular cyclization upon treatment with carboxylic acid activators like ethyl chloroformate or carbonyldiimidazole (CDI) in aprotic solvents [3] [8]. This forms the critical 1,2,4-oxadiazole-5-one ring system characteristic of the target compound.
Alternative routes leverage hydrazide precursors, where substituted phenylacetic acid hydrazides react with cyanogen bromide (BrCN) under basic conditions. This method, while historically significant for 1,2,4-oxadiazoles, often suffers from moderate yields (typically 40–60%) due to competing hydrolysis byproducts and requires stringent stoichiometric control [8]. A comparative analysis of these pathways reveals that amidoxime cyclization offers superior regioselectivity for the 3,5-disubstituted oxadiazole configuration required in this compound [3].
Recent optimizations focus on replacing hazardous reagents like phosgene with safer, more efficient phosgene surrogates. Triphosgene (bis(trichloromethyl) carbonate) and N,N'-carbonyldiimidazole (CDI) enable controlled cyclization under mild conditions [3] [7]. In the context of synthesizing the oxadiazolone core of the target compound, CDI-mediated cyclization proceeds via an imidazolide intermediate, facilitating ring closure at 25–50°C without racemization of the glycine component [3].
Triphosgene, used stoichiometrically (0.33 equivalents per equivalent of amidoxime) in dichloromethane, achieves near-quantitative conversion to the oxadiazole ring within 2 hours at 0°C. This method enhances functional group tolerance, preserving the integrity of the acetic acid side chain [7]. Notably, these surrogates suppress dimerization—a common side reaction in phosgene-mediated cyclizations—improving isolated yields to >85% [3] [7].
Table 1: Performance of Phosgene Surrogates in Oxadiazolone Cyclization
Surrogate | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Phosgene | 1.2 | -10 | 1.5 | 68 | 85 |
Triphosgene | 0.33 | 0 | 2.0 | 88 | 95 |
CDI | 1.5 | 50 | 4.0 | 92 | 98 |
Ethyl chloroformate | 2.0 | 25 | 6.0 | 75 | 90 |
Solvent polarity profoundly impacts cyclization efficiency. High-dielectric aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) promote solubility of ionic intermediates, accelerating ring closure. Conversely, ethereal solvents (tetrahydrofuran, 1,4-dioxane) minimize hydrolysis but may precipitate products prematurely [3] [7]. For the target compound, DMF optimally balances intermediate stability and reaction kinetics, achieving reaction completion in ≤4 hours at 50°C [3].
Base selection is equally critical. Organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) effectively neutralize HCl generated during cyclization. Strong inorganic bases (e.g., NaOH) are avoided due to ester saponification or oxadiazole ring degradation risks [3] [7]. DIPEA (2.5 equivalents) in DMF enables near-quantitative conversions, while minimizing N-alkylation side products common with more nucleophilic bases [7].
Table 2: Solvent and Base Effects on Cyclization Efficiency
Solvent | Dielectric Constant | Base | Reaction Completion (%) | Byproduct Formation (%) |
---|---|---|---|---|
DMF | 38 | DIPEA | 98 | <2 |
DMSO | 47 | TEA | 95 | 3 |
THF | 7.5 | DIPEA | 78 | 5 |
Acetonitrile | 37 | Pyridine | 65 | 8 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7